4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a complex organic compound notable for its potential applications in medicinal chemistry and material science. This compound features a benzoic acid moiety substituted with a pyrazole group that is further modified by a nitro and trifluoromethyl group, which enhances its biological activity and physicochemical properties.
The compound can be synthesized through various chemical reactions involving pyrazole derivatives and benzoic acid frameworks. Research indicates that such compounds have been studied for their antimicrobial properties and potential therapeutic uses against various bacterial strains, particularly Gram-positive bacteria .
This compound belongs to the class of pyrazole derivatives and is categorized as an aromatic carboxylic acid due to the presence of the benzoic acid structure. The incorporation of trifluoromethyl and nitro groups suggests its classification as a fluorinated organic compound, which often exhibits unique reactivity and biological activity.
The synthesis of 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid typically involves multi-step reactions that may include:
The synthesis may involve various techniques such as refluxing, microwave-assisted synthesis, or sonication to enhance yields and reduce reaction times. Characterization techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are essential for confirming the structure of the synthesized compound .
The molecular structure of 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can be depicted as follows:
The molecular formula is , with a molecular weight of approximately 301.23 g/mol. The structural formula indicates significant steric hindrance due to the trifluoromethyl group, which may influence its reactivity and interactions with biological targets.
4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can participate in various chemical reactions, including:
Reactions are typically carried out under controlled conditions to optimize yields and selectivity, often monitored by chromatographic techniques.
The mechanism of action for compounds like 4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid primarily involves interaction with bacterial enzymes or cellular targets. For instance, studies suggest that similar pyrazole derivatives inhibit bacterial growth by interfering with macromolecular synthesis processes, affecting DNA replication or protein synthesis pathways .
In vitro studies indicate that these compounds exhibit low minimum inhibitory concentrations against specific bacteria, suggesting potent antimicrobial activity.
4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid has potential applications in:
The trifluoromethyl (-CF₃) and nitro (-NO₂) groups serve as critical pharmacophores in pyrazole-based drug design. Their incorporation into heterocyclic scaffolds profoundly influences molecular properties through distinct electronic and steric effects. The -CF₃ group, with its high electronegativity (3.98 Pauling scale) and lipophilicity (π = +0.88), significantly enhances membrane permeability and metabolic stability. This "fluorine effect" increases bioavailability by promoting passive cellular uptake and resisting cytochrome P450-mediated oxidation [2]. When positioned at the pyrazole 3-position, the -CF₃ group adopts a planar conformation that optimizes hydrophobic interactions with enzyme binding pockets, as demonstrated in selective cyclooxygenase-2 inhibitors like celecoxib [2] [4].
Conversely, the -NO₂ group introduces strong electron-withdrawing character (σm = +0.71) and molecular polarity. This facilitates hydrogen bonding with biological targets and serves as a versatile chemical handle for structural diversification. Reduction of -NO₂ to -NH₂ enables prodrug activation or further derivatization into amides and sulfonamides [4] [6]. The combined presence of -CF₃ and -NO₂ creates a push-pull electronic system that stabilizes the pyrazole ring system while modulating pKa values of adjacent functional groups. This synergy is exemplified in "4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid" (molecular formula C₁₂H₈F₃N₃O₄, MW 315.20 g/mol), where the -CF₃ group enhances lipid solubility while the -NO₂ group directs regioselective electrophilic substitution at the pyrazole 5-position [1] [4].
Table 1: Electronic and Physicochemical Properties of Key Substituents
Substituent | Hammett Constant (σm) | Lipophilicity (π) | Biological Impact |
---|---|---|---|
-CF₃ | +0.43 | +0.88 | Enhanced membrane permeability, metabolic stability |
-NO₂ | +0.71 | -0.28 | Hydrogen bonding, redox activation, dipole formation |
-COOH | +0.37 | -0.32 | Salt formation, protein binding via ionic bonds |
The therapeutic exploration of 3-trifluoromethylpyrazoles originated with the 1997 approval of celecoxib, the first selective cyclooxygenase-2 inhibitor containing this core. Structural analyses revealed that 3-trifluoromethylpyrazoles form hydrogen bonds between sulfonamide oxygen atoms and His90/Arg513 residues in the cyclooxygenase-2 binding pocket (distances: 2.75 Å and 3.31 Å, respectively). This binding mode proved superior to 5-trifluoromethyl or 3-methyl analogs, establishing the 3-trifluoromethylpyrazole motif as a privileged structure for anti-inflammatory design [2].
Regioselective synthesis breakthroughs enabled efficient access to 4-nitro variants. Acid-catalyzed cyclization of trifluoromethyl β-diketones with hydrazines preferentially yields 3-trifluoromethylpyrazoles, while α,β-unsaturated trifluoromethylketones generate 5-trifluoromethyl regioisomers under neutral conditions [2]. The introduction of nitro groups at position 4 emerged through electrophilic nitration using nitric acid/sulfuric acid mixtures, with the electron-withdrawing -CF₃ group directing substitution to the adjacent position [8]. This synthetic control facilitated the development of "4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid", where the methylene-linked benzoic acid moiety provides additional hydrogen-bonding capacity and structural rigidity [4].
Table 2: Milestones in Pyrazole-Based Drug Development
Timeline | Compound Class | Therapeutic Advance |
---|---|---|
1997 | 3-Trifluoromethylpyrazole (Celecoxib) | First selective cyclooxygenase-2 inhibitor |
2004 | 3-Trifluoromethyl-4-nitropyrazole | K(ATP) channel agonists (100x potency vs. diazoxide) |
2015-Present | 4-Nitro-3-(trifluoromethyl)pyrazole conjugates | Dual-action anti-inflammatory/antibacterial agents |
Biological Activities
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7